molecular formula C9H7NaO2 B018509 Sodium cinnamate CAS No. 538-42-1

Sodium cinnamate

Cat. No.: B018509
CAS No.: 538-42-1
M. Wt: 170.14 g/mol
InChI Key: DXIHILNWDOYYCH-UHDJGPCESA-M
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Description

Sodium cinnamate is the sodium salt of cinnamic acid, an organic compound with the formula C₉H₇NaO₂. It is a white crystalline powder that is soluble in water and has a faint, pleasant odor. This compound is widely used in various industries due to its antimicrobial, antifungal, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

Sodium cinnamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, cinnamic acid, from which this compound is derived, is involved in the synthesis of lignins, a type of complex organic polymer . This interaction plays a crucial role in the growth and development of plants .

Cellular Effects

This compound can influence various types of cells and cellular processes. It has been reported to have antimicrobial and antifungal activities . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, cinnamic acid, the parent compound of this compound, has been reported to uncouple the energy transducing membrane, stimulating non-specific membrane permeability .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, cinnamic acid, from which this compound is derived, has been reported to interact with the ergosterol present in the fungal plasmatic membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been reported that this compound increases the thermal stability of materials, making it suitable for possible non-linear optical applications up to 180°C .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific studies detailing the threshold effects, toxic effects, or adverse effects at high doses of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, cinnamic acid, from which this compound is derived, is a precursor for the production of various polyphenols and lignins .

Subcellular Localization

Related compounds, such as cinnamic acid, have been reported to be localized to the endoplasmic reticulum in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C₉H₈O₂ (cinnamic acid) + NaOH → C₉H₇NaO₂ (sodium cinnamate) + H₂O\text{C₉H₈O₂ (cinnamic acid) + NaOH → C₉H₇NaO₂ (this compound) + H₂O} C₉H₈O₂ (cinnamic acid) + NaOH → C₉H₇NaO₂ (sodium cinnamate) + H₂O

Industrial Production Methods: Industrial production of this compound often involves the Perkin reaction, where cinnamic acid is first synthesized from benzaldehyde and acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce benzaldehyde and benzoic acid.

    Reduction: It can be reduced to produce hydrocinnamic acid.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Sodium cinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Cinnamic acid
  • Cinnamaldehyde
  • Cinnamyl alcohol
  • Cinnamamide

Comparison:

This compound stands out due to its excellent solubility, stability, and broad range of applications, making it a valuable compound in various fields.

Properties

IUPAC Name

sodium;(E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIHILNWDOYYCH-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-82-9 (Parent)
Record name Sodium cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060223
Record name 2-Propenoic acid, 3-phenyl-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-42-1
Record name Sodium cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-phenyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DKD3Z3E4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does sodium cinnamate exhibit insecticidal activity?

A1: Yes, research suggests that this compound demonstrates insecticidal properties, particularly against Argentine worker ants (Linepithema humile). Studies indicate that exposure to this compound powder resulted in significantly higher mortality rates compared to controls and other tested compounds like boric acid. []

Q2: How does this compound affect flavonoid production in plant cell cultures?

A2: this compound has been shown to stimulate flavonoid biosynthesis in Scutellaria baicalensis Georgii cultures. The addition of this compound at a concentration of 5 mg/L significantly increased the production of baicalin and baicalein, indicating its potential as a precursor or elicitor in plant cell culture systems. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C9H7NaO2 and a molecular weight of 170.14 g/mol.

Q4: Can this compound be incorporated into UV-responsive materials?

A4: Yes, studies have explored the use of this compound in the development of UV-responsive materials. Research suggests that this compound can be intercalated into layered double hydroxide (LDH) materials. Upon UV irradiation, while the interlayer cinnamate forms dimers, the composite material retains its UV absorbability, particularly in the UV-B region. This property makes these composites potentially valuable for applications like UV-protective coatings. []

Q5: How does the substituent position of methoxy groups in cinnamates affect their interaction with surfactants?

A5: Research indicates that the position of methoxy substituents on cinnamates influences their interaction with surfactants like trimethylene-1,3-bis(dodecyldimethylammonium bromide) (12-3-12·2Br-). This difference in interaction consequently impacts the phase behavior and UV light-responsive properties of the resulting mixed systems. For example, the specific methoxy position can influence the critical micelle concentration (CMC) and the formation of wormlike micelles. []

Q6: Can this compound be used in the synthesis of benzyl cinnamate under microwave irradiation?

A6: Yes, several studies confirm the successful synthesis of benzyl cinnamate using this compound as a starting material under microwave irradiation. These reactions often employ phase transfer catalysts such as tetrabutylammonium bromide (TBAB) [, ], tetrabutylammonium chloride (TBAC) [, ], hexadecy trimethylammonium bromide (HTAB) [, ], hexadecy trimethylammonium chloride (HTAC) [, , ], or benzyltriethylammonium chloride (TEBA) [].

Q7: How do factors like the amount of catalyst, microwave power, and irradiation time influence the yield of benzyl cinnamate?

A7: Studies demonstrate that optimizing the reaction conditions is crucial for maximizing the yield of benzyl cinnamate. Factors such as the type and amount of catalyst [, , , , , ], microwave power [, , , , , ], and irradiation time [, , , , , ] have all been shown to significantly influence reaction yield.

Q8: Can spray drying be used to prepare alkali metal cinnamate powders with enhanced properties?

A9: Yes, research indicates that spray drying is a viable method for preparing alkali metal cinnamate powders, including this compound. The resulting powders exhibit desirable characteristics such as high flowability, low dust formation, low viscosity, improved dissolution rates, and favorable organoleptic properties. []

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